molecular formula C19H33NO2 B601835 ortho-Fingolimod CAS No. 767262-51-1

ortho-Fingolimod

Katalognummer: B601835
CAS-Nummer: 767262-51-1
Molekulargewicht: 307.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ortho-Fingolimod, also known as FTY720, is a synthetic analog of sphingosine, a naturally occurring lipid. It was initially developed as an immunosuppressant and later approved by the Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis (RRMS). This compound is a sphingosine 1-phosphate (S1P) receptor modulator that exerts its effects by binding to S1P receptors, thereby influencing various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ortho-Fingolimod involves several key steps. The starting material is typically 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ortho-Fingolimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound-phosphate, various substituted derivatives, and reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Ortho-Fingolimod has a wide range of scientific research applications:

Wirkmechanismus

Ortho-Fingolimod exerts its effects by binding to S1P receptors, particularly S1P1, S1P3, S1P4, and S1P5. This binding leads to the internalization and degradation of these receptors, resulting in the sequestration of lymphocytes in lymphoid tissues. Consequently, the number of circulating lymphocytes is reduced, which helps in controlling autoimmune responses. Additionally, this compound influences various signaling pathways, including those involved in cell survival, proliferation, and migration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Ortho-Fingolimod

This compound is unique due to its broad receptor binding profile and its ability to modulate multiple S1P receptor subtypesAdditionally, this compound’s well-established safety and efficacy profile make it a valuable compound in both clinical and research settings .

Biologische Aktivität

Ortho-Fingolimod, a derivative of fingolimod, is a sphingosine 1-phosphate (S1P) receptor modulator that has garnered attention for its immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound functions primarily by binding to S1P receptors, particularly S1P1. This interaction leads to the internalization and downregulation of S1P1 receptors on lymphocytes, effectively sequestering these immune cells in lymphoid tissues and preventing their migration into the central nervous system (CNS). This mechanism is crucial in reducing neuroinflammation and protecting against autoimmune attacks.

Overview of Clinical Trials

Fingolimod, including its derivatives like this compound, has been evaluated in various clinical settings. The following table summarizes key findings from notable studies:

Study Population Duration Key Findings
FREEDOMS TrialRRMS patients24 monthsFingolimod reduced annualized relapse rate (ARR) by 52% compared to placebo.
PANGAEA StudyYoung adults with RRMSUp to 5 yearsLong-term treatment showed sustained reduction in relapse rates and improved disability scores.
Hungarian Cohort StudyTherapy-naïve RRMS5 years69.6% remained relapse-free; ARR decreased significantly over time (from 0.804 to 0.097).
Case Reports on Rebound EffectsRRMS patientsVariableSevere rebound in disease activity observed after discontinuation of fingolimod treatment.

Biological Effects on Inflammatory Pathways

Research indicates that fingolimod and its derivatives exert significant anti-inflammatory effects through various signaling pathways:

  • Reduction of Proinflammatory Cytokines : Studies have shown that treatment with this compound leads to decreased expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are critical mediators in autoimmune responses .
  • Inhibition of NF-κB Pathway : this compound has been reported to inhibit the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation .
  • Impact on Macrophage Activity : The compound has demonstrated the ability to inhibit macrophage infiltration into the CNS, thereby reducing neuroinflammation associated with MS .

Case Studies and Real-World Data

Several case studies highlight both the efficacy and challenges associated with this compound treatment:

  • Long-Term Efficacy : In a cohort study conducted in Hungary, patients treated with fingolimod exhibited a significant reduction in relapse rates over five years, with many remaining free from relapses throughout the study duration .
  • Rebound Phenomenon : A notable concern is the rebound effect observed upon discontinuation of fingolimod therapy, where patients experience a resurgence of disease activity. This was documented in multiple case reports where patients developed extensive lesions after stopping treatment .

Eigenschaften

IUPAC Name

2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-10-17-11-8-9-12-18(17)13-14-19(20,15-21)16-22/h8-9,11-12,21-22H,2-7,10,13-16,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULGKFFCMLIYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=C1CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ortho-Fingolimod
Reactant of Route 2
ortho-Fingolimod
Reactant of Route 3
ortho-Fingolimod
Reactant of Route 4
ortho-Fingolimod
Reactant of Route 5
ortho-Fingolimod
Reactant of Route 6
ortho-Fingolimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.